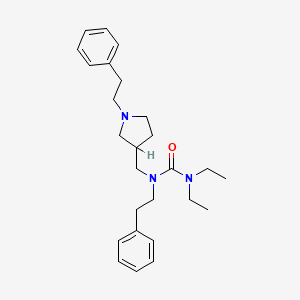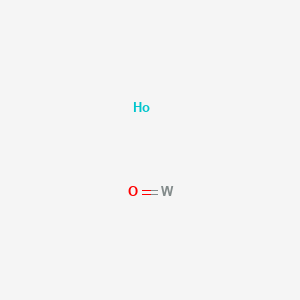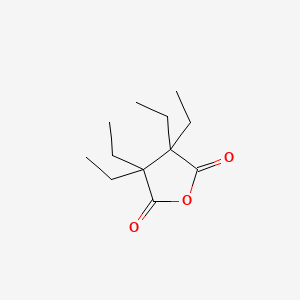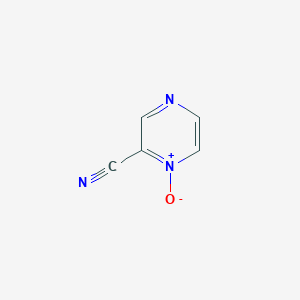
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3,3,5,5-tetramethyl-1-vinylhexyl group at the 7th position and a hydroxyl group at the 8th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the alkylation of quinolin-8-ol with 3,3,5,5-tetramethyl-1-vinylhexyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
作用機序
The mechanism of action of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The vinylhexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: Lacks the 3,3,5,5-tetramethyl-1-vinylhexyl group, making it less lipophilic.
7-(3,3,5,5-Tetramethylhexyl)quinolin-8-ol: Similar structure but without the vinyl group, affecting its reactivity.
Uniqueness
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol stands out due to its unique combination of a quinoline core, a hydroxyl group, and a highly substituted vinylhexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
29171-27-5 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC名 |
7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-7-15(13-21(5,6)14-20(2,3)4)17-11-10-16-9-8-12-22-18(16)19(17)23/h7-12,15,23H,1,13-14H2,2-6H3 |
InChIキー |
VOHHCUUIBNXCNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)CC(C=C)C1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
